N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline
CAS No.: 1040687-58-8
Cat. No.: VC2904267
Molecular Formula: C20H27NO
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040687-58-8 |
|---|---|
| Molecular Formula | C20H27NO |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 2,5-dimethyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline |
| Standard InChI | InChI=1S/C20H27NO/c1-15(2)11-12-22-20-8-6-5-7-18(20)14-21-19-13-16(3)9-10-17(19)4/h5-10,13,15,21H,11-12,14H2,1-4H3 |
| Standard InChI Key | AEQLACQFJUVJBC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2OCCC(C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2OCCC(C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline features a complex molecular architecture that can be broken down into its core structural components. The compound consists of a benzyl group substituted with an isopentyloxy group at the ortho position, which is connected to a 2,5-dimethylaniline moiety through a nitrogen bridge. This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions.
The structural characteristics include:
Physical and Chemical Properties
N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline possesses distinctive physical and chemical properties that define its behavior in various environments and reactions. The table below summarizes its key properties:
The compound likely exhibits properties typical of substituted anilines, including:
-
Limited water solubility due to its predominantly hydrophobic structure
-
Good solubility in organic solvents such as alcohols, ethers, and chlorinated solvents
-
Basic properties associated with the secondary amine functional group
-
Reactivity patterns characteristic of both ethers and aromatic amines
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume